molecular formula C19H22N2O4S B2926462 N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 566882-35-7

N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2926462
CAS No.: 566882-35-7
M. Wt: 374.46
InChI Key: KVLMLBXPAYFIMZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 2,3-dimethylphenyl group at the amide nitrogen and a morpholine sulfonyl group at the 3-position of the benzene ring. The morpholine sulfonyl moiety introduces a polar, heterocyclic sulfonamide group, which may enhance solubility and influence biological activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-3-8-18(15(14)2)20-19(22)16-6-4-7-17(13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMLBXPAYFIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzamide with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholin-4-ylsulfonyl Group: The morpholin-4-ylsulfonyl group can be introduced by reacting the intermediate product with morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group.

    Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The benzamide scaffold is a common structural motif in synthetic chemistry. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Benzamide Core Key Functional Groups Potential Applications
N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide 2,3-dimethylphenyl (N-substituent); morpholin-4-ylsulfonyl (C3) Sulfonamide, morpholine Not specified in evidence
3-chloro-N-phenyl-phthalimide () Chloro (C3); phenyl (N-substituent) Phthalimide, chloro Polyimide monomer synthesis
Compounds 18–21 () 1,3,4-oxadiazole; thiomethoxy/trifluoromethyl/isopropoxy/bromo (C3) Oxadiazole, halogenated/alkylated groups Ca²⁺/calmodulin enzyme inhibition
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide () 2,3-dichlorophenyl (N-substituent); ethoxymethoxy (C4) Chloro, ether Pesticide (etobenzanid)
Metalaxyl () 2,6-dimethylphenyl (N-substituent); methoxyacetyl Methoxyacetyl, methyl Fungicide

Key Observations :

  • Substituent Diversity : The target compound’s morpholinylsulfonyl group distinguishes it from halogenated (e.g., chloro, bromo) or alkyl/alkoxy substituents in analogs. This group may confer improved solubility or target binding due to its polar nature .
  • Biological Relevance : Compounds with sulfonamide groups (e.g., morpholinylsulfonyl) often exhibit enhanced interactions with enzymes or receptors, as seen in sulfonamide-based drugs and agrochemicals .
Analytical Techniques :
  • Common Methods : Nuclear magnetic resonance (¹H/¹³C NMR), electrospray ionization mass spectrometry (ESI-MS), and HPLC (for purity) are standard for structural confirmation, as seen in and .

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